molecular formula C22H24N2O6S2 B6016780 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide

3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide

Cat. No.: B6016780
M. Wt: 476.6 g/mol
InChI Key: UEXDXWWYRUABLP-UHFFFAOYSA-N
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Description

3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, two propylsulfonyl groups, and an indolizinecarboxamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Sulfonylation: The propylsulfonyl groups are introduced through sulfonylation reactions using propylsulfonyl chloride and a base such as triethylamine.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted products where the sulfonyl groups are replaced by nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(propylsulfonyl)indolizin-3-yl(phenyl)methanone: A similar compound with a different functional group.

    3-benzoyl-1,2-bis(ethylsulfonyl)-6-indolizinecarboxamide: A compound with ethylsulfonyl groups instead of propylsulfonyl groups.

Uniqueness

3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-benzoyl-1,2-bis(propylsulfonyl)indolizine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-3-12-31(27,28)20-17-11-10-16(22(23)26)14-24(17)18(21(20)32(29,30)13-4-2)19(25)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXDXWWYRUABLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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